Ethyl Mycophenolate

Description

Historical Context of Mycophenolic Acid and its Derivatives

The journey of mycophenolic acid (MPA) began in 1893 when Italian scientist Bartolomeo Gosio isolated it from the fungus Penicillium glaucum, now identified as Penicillium brevicompactum. wikipedia.orgresearchgate.net Gosio discovered that this fungal metabolite possessed antibacterial properties, making it the first antibiotic to be isolated in a pure, crystalline form. wikipedia.org Despite this pioneering discovery, the compound was largely forgotten until it was rediscovered by C.L. Alsberg and O.M. Black in 1912, who named it mycophenolic acid. wikipedia.org Further research over the decades revealed its broad spectrum of biological activities, including antifungal, antiviral, anticancer, and immunosuppressive properties. wikipedia.orgresearchgate.net

While MPA itself showed therapeutic promise, its clinical use was initially hampered. nih.govnih.gov This led to the development of derivatives, specifically esters, to improve its pharmacological profile. The most notable derivative is mycophenolate mofetil (MMF), the 2-morpholinoethyl ester of MPA. wikipedia.orgnih.gov Synthesized to enhance bioavailability and reduce adverse effects, MMF was approved for medical use in the United States in 1995 as an immunosuppressant for preventing organ transplant rejection. wikipedia.orgnih.govdrugbank.com This marked a significant milestone, transforming MPA from a historical antibiotic into a cornerstone of modern immunosuppressive therapy through the strategic use of its ester derivatives. wikipedia.orgmsjonline.org

Overview of Mycophenolic Acid's Biological Significance

Mycophenolic acid is a potent, reversible, and non-competitive inhibitor of a crucial enzyme called inosine-5′-monophosphate dehydrogenase (IMPDH). tandfonline.comdrugbank.comtocris.com This enzyme is essential for the de novo pathway of guanosine (B1672433) nucleotide synthesis, a process required for the creation of DNA and RNA. drugbank.comtocris.com Lymphocytes, a type of white blood cell central to the immune response, are particularly dependent on this de novo pathway for their proliferation. wikipedia.orgdrugbank.com

By inhibiting IMPDH, MPA selectively blocks the proliferation of T and B lymphocytes, thereby exerting a powerful immunosuppressive effect. wikipedia.orgtocris.com This targeted action is the primary reason for its use in preventing the rejection of transplanted organs. drugbank.com Beyond its immunosuppressive capabilities, the inhibition of IMPDH also confers MPA with a range of other biological activities. Research has demonstrated its potential as an antiviral, antifungal, antibacterial, and antitumor agent, as these processes also rely on nucleic acid synthesis. wikipedia.orgtocris.commostwiedzy.pl

The Role of Esterification in Modifying Mycophenolic Acid Properties

Esterification is a chemical modification that has been pivotal in harnessing the therapeutic potential of mycophenolic acid. MPA itself has certain limitations, including poor absorption from the gastrointestinal tract. mostwiedzy.pl To overcome these issues, scientists developed ester prodrugs—inactive compounds that are converted into the active drug within the body. nih.govchemicalbook.com

Mycophenolate mofetil (MMF) is the primary example of this strategy. wikipedia.org It is the morpholinoethyl ester of mycophenolic acid, a modification that masks the acidic carboxyl group of MPA. wikipedia.orgnih.gov This change enhances the compound's bioavailability. nih.govdrugbank.com After oral administration, MMF is rapidly absorbed and then hydrolyzed by esterases in the body to release the active mycophenolic acid. chemicalbook.comnih.gov This prodrug approach not only improves the delivery of the active compound but was also developed to reduce the gastrointestinal side effects associated with direct administration of MPA. nih.govdrugbank.com The success of MMF underscores the critical role of esterification in optimizing the properties of MPA for clinical applications. mostwiedzy.pl

Research Significance of Ethyl Mycophenolate as a Mycophenolic Acid Ester

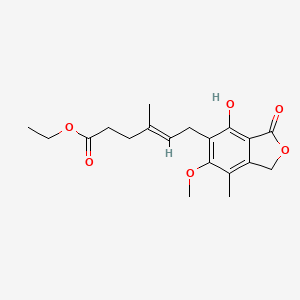

This compound is the ethyl ester derivative of mycophenolic acid, formed through the esterification of MPA with ethanol. vulcanchem.com Its molecular formula is C₁₉H₂₄O₆. vulcanchem.com In the landscape of MPA derivatives, this compound holds a specific niche in biomedical research, primarily as a reference compound and analytical standard.

Its most prominent role is as a known process-related impurity that can arise during the industrial synthesis of mycophenolate mofetil (MMF). vulcanchem.com Because MMF production may involve ethanol, there is a potential for the formation of this compound. Consequently, stringent quality control and analytical methods, such as high-performance liquid chromatography (HPLC), are employed to detect and quantify its presence in the final MMF product to ensure purity. vulcanchem.com

While there are limited reports on the biological activity of this compound compared to its parent compound, some in vitro research has explored its potential. toku-e.com Studies have evaluated its antitumor activity, where it showed moderate inhibition of leukemia cell proliferation. vulcanchem.com However, its activity is generally considered less potent than that of free MPA, which is required for the direct inhibition of the IMPDH enzyme. vulcanchem.comtoku-e.com The primary research significance of this compound thus lies in its use as a chemical standard for manufacturing control and as a tool for comparative biological studies within the family of mycophenolic acid esters.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 32483-51-5 | vulcanchem.comtoku-e.com |

| Molecular Formula | C₁₉H₂₄O₆ | vulcanchem.comtoku-e.com |

| Molecular Weight | 348.39 g/mol | vulcanchem.com |

| Appearance | White solid | toku-e.com |

| Source | Penicillium sp. | toku-e.com |

| Solubility | Soluble in DMSO, Methanol | toku-e.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O6/c1-5-24-15(20)9-7-11(2)6-8-13-17(21)16-14(10-25-19(16)22)12(3)18(13)23-4/h6,21H,5,7-10H2,1-4H3/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWYKVMNNGRAOW-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=CCC1=C(C(=C2COC(=O)C2=C1O)C)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC/C(=C/CC1=C(C(=C2COC(=O)C2=C1O)C)OC)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001113751 | |

| Record name | Ethyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001113751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32483-51-5 | |

| Record name | Ethyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32483-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl mycophenolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032483515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001113751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxoisobenzofuran-5-yl)-4-methyl-4-hexenoic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL MYCOPHENOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVL55R8LNW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for Ethyl Mycophenolate

Biocatalytic and Enzymatic Synthesis Routes to Mycophenolic Acid Esters

Lipase-Catalyzed Transesterification for Ethyl Mycophenolate Production

Impact of Water Removal on Esterification Efficiency

Esterification reactions, particularly those employing acid catalysts or dehydrating agents, are reversible and produce water as a byproduct. According to Le Chatelier's principle, the removal of water from the reaction mixture can drive the equilibrium towards product formation, thereby increasing the yield and efficiency of the ester. Studies on esterification processes have consistently demonstrated the benefits of water removal. For instance, in the esterification of fatty acids with ethanol, the use of molecular sieves to remove water has been shown to significantly enhance the conversion rate researchgate.net. Similarly, membrane pervaporation techniques have proven effective in removing water, leading to substantially improved yields in ethyl acetate (B1210297) synthesis from acetic acid and ethanol, with conversions rising from approximately 60% to 98% .

While specific data for the direct esterification of mycophenolic acid to this compound with detailed water removal impact are not extensively detailed in the provided search results, the general principles apply. Azeotropic removal of water using solvents like toluene (B28343) is a common strategy in ester synthesis, as noted in the production of mycophenolate mofetil google.com. The effectiveness of esterification can be significantly impacted by water content, with efficiency decreasing as water levels rise above a certain threshold (e.g., >1%), whereas very low water content (<0.5%) may have minimal impact researchgate.net.

Table 1: Impact of Water Removal on Esterification Efficiency (General Examples)

| Method of Water Control | Typical Effect on Esterification Efficiency | Example Reaction System | Reference |

| Molecular Sieves | Increased conversion/yield | Fatty acid + Ethanol | researchgate.net |

| Azeotropic Distillation | Drives equilibrium towards ester formation | Acetic acid + Ethanol | google.com |

| Membrane Pervaporation | Substantially increased conversion | Acetic acid + Ethanol | |

| Absence of Water Removal | Lower efficiency, equilibrium limitations | Various esterifications | researchgate.net, |

Exploration of Selective Esterification in Multipurpose Compounds

Mycophenolic acid (MPA) can be considered a "multipurpose compound" in the context of derivatization due to the presence of multiple potentially reactive functional groups, primarily a carboxylic acid and phenolic hydroxyl groups. For the synthesis of this compound, selective esterification of the carboxylic acid moiety is crucial, avoiding unintended reactions at the phenolic hydroxyls.

Research into MPA derivatives has highlighted the need for such selectivity. For example, in the synthesis of ester conjugates of MPA with acridines/acridones, the esterification process explicitly required protection of the phenolic group in MPA tandfonline.com. Similarly, studies involving the modification of MPA for anticancer applications often employ silylation to protect the phenolic hydroxyl group before proceeding with other reactions, such as ester or amide formation researchgate.netacs.orgnih.gov. These strategies underscore that achieving selective esterification of the carboxylic acid typically involves either employing reaction conditions that inherently favor reaction at the carboxyl group or employing protecting group strategies for the phenolic hydroxyls.

Derivatization Studies to Generate Novel Mycophenolic Acid Prodrugs and Analogs

Beyond simple esterification, mycophenolic acid has been extensively derivatized to create prodrugs with tailored properties, including enhanced stability, targeted delivery, and controlled release mechanisms. These efforts aim to improve therapeutic outcomes or explore new applications, such as anticancer therapy.

Design and Synthesis of Acid-Labile and Enzymatically Activated Prodrugs

Prodrug strategies for MPA often focus on creating molecules that are inactive until they undergo a specific chemical or enzymatic transformation in vivo.

Enzymatically Activated Prodrugs: Several prodrugs have been designed for enzymatic cleavage. For instance, nitrobenzyl ether prodrugs of MPA have been synthesized, which are effectively converted to active MPA upon exposure to bacterial nitroreductase nih.govslsp.chnih.govacs.org. Similarly, propargyl ether derivatives can be activated by immobilized palladium nanoparticles nih.govslsp.chnih.govacs.org. These approaches are being explored for localized immunosuppression in cell transplantation, where the prodrug remains inert until activated by specific enzymes or catalysts present at the target site.

Acid-Labile Prodrugs: Prodrugs designed to release MPA under acidic conditions have also been investigated. One example includes a "clickable, acid labile MPA prodrug" reported for the modification of hydrogels, intended for localized release upon exposure to lower pH, such as at sites of inflammation nih.gov. While specific details for this compound prodrugs with acid-labile linkages are not extensively detailed, the general principle involves incorporating linkages (e.g., acetals, certain esters, or carbamates) that are susceptible to hydrolysis in an acidic environment rsc.org.

Synthetic Pathways for Carbamoyl (B1232498) Mycophenolic Acid Ethyl Esters

The synthesis of carbamoyl derivatives of mycophenolic acid ethyl esters represents a specific area of derivatization. The term "carbamoyl mycophenolic acid ethyl ester" suggests a structure where the carboxylic acid of mycophenolic acid is esterified with ethanol, and a carbamate (B1207046) functional group (-NH-CO-O-) is incorporated elsewhere in the molecule, or the carbamate linkage is directly attached to the MPA structure, with the carboxylic acid as an ethyl ester.

One patent application explicitly mentions "carbamoyl mycophenolic acid ethyl ester" within the context of synthesis, indicating its relevance googleapis.com. The formation of carbamate linkages typically involves reactions between an alcohol or phenol (B47542) and an isocyanate, or the reaction of an alcohol/phenol with a carbamoyl chloride or a related activated carbamoylating agent. For example, this compound could potentially be reacted with an appropriate isocyanate to form a carbamate, or mycophenolic acid could be first converted to a carbamate derivative and then esterified with ethanol. Alternatively, if the carbamate is on the side chain, a carbamoyl chloride could react with a hydroxyl group on a modified MPA structure, followed by ethyl esterification of the carboxylic acid. The precise pathway would depend on the desired substitution pattern of the carbamate group.

Table 2: Examples of MPA Derivatives and Synthesis Approaches

| Derivative Type / Focus | Synthesis Strategy / Reagents | Key Feature / Yield Example | Reference |

| Ester Conjugates | Yamaguchi protocol; protection of phenol group, coupling with N-(ω-hydroxyalkyl)-9-acridone-4-carboxamides or N-(ω-hydroxyalkyl)acridine-4-carboxamides. | Yield: 77% (for a specific product) | tandfonline.com |

| Silyl-Protected Analogs | Silylation of MPA with silyl (B83357) chloride (e.g., TBS, TBDPS, TIPS, TPS) followed by selective desilylation or further functionalization. | Yields of silylation: 59-98% | acs.orgnih.gov |

| Nitrobenzyl Ether Prodrugs | Reaction of MPA with propargyl bromide and DBU, followed by aqueous hydrolysis for monopropargyl derivative; synthesis of p-nitrobenzyl (pNB) protected prodrugs. | N/A (Prodrug concept) | nih.gov |

| Macromolecular Prodrug | Tethering MPA with β-Cyclodextrin using EDCI as a coupling reagent. | N/A (Prodrug concept) | meddocsonline.org |

| Carbamoyl Mycophenolic Acid Ethyl Esters | Explicitly mentioned in synthesis context; general carbamate formation via isocyanates or carbamoyl chlorides. | N/A (Mentioned in patent) | googleapis.com |

The ongoing exploration of mycophenolic acid derivatives, including ethyl esters and more complex prodrugs, highlights the versatility of MPA as a scaffold for developing novel therapeutic agents. The synthetic strategies employed often leverage established esterification techniques, selective functionalization, and prodrug design principles to achieve desired molecular architectures and biological activities.

Compound List:

Mycophenolic Acid (MPA)

this compound

Mycophenolate Mofetil (MMF)

Mycophenolate Sodium (MPS)

β-Cyclodextrin (β-CyD)

Nitrobenzyl ether prodrugs

Propargyl ether prodrugs

Acridines

Acridones

Carbamoyl Mycophenolic Acid Ethyl Esters

Analytical Methodologies for the Characterization and Quantification of Ethyl Mycophenolate

Impurity Profiling and Stability-Indicating Methods

Impurity profiling and the development of stability-indicating methods are cornerstones of ensuring drug product quality and safety. These analytical strategies are vital for identifying, quantifying, and controlling process-related impurities and degradation products, such as Ethyl Mycophenolate, within pharmaceutical manufacturing.

Identification and Characterization of this compound as a Synthetic Impurity

This compound, also identified as Mycophenolate Mofetil Ethyl Ester (CAS No. 13312-25-9) veeprho.compharmaffiliates.comsynzeal.com, is recognized as a synthetic impurity that can originate during the manufacturing processes of Mycophenolate Mofetil veeprho.comcaymanchem.com. Its chemical designation is (E)-Ethyl 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate veeprho.com. The presence of this compound is often associated with the synthesis of Mycophenolate Mofetil, a widely used immunosuppressant prodrug veeprho.comcaymanchem.com.

The identification and characterization of this compound are critical for maintaining the purity and efficacy of the active pharmaceutical ingredient (API). Advanced analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for its detection, quantification, and structural elucidation caymanchem.comnih.govthermofisher.comresearchgate.netgoogle.com. These methodologies enable the effective separation of this compound from the primary drug substance and other related compounds, providing essential data for comprehensive impurity profiling nih.govhumanjournals.comtsijournals.comresearchgate.net.

Table 1: Key Analytical Parameters for this compound and Related Impurities

| Compound Name | CAS Number | Typical Analytical Technique | Common Column Type | Typical Detection Wavelength (nm) | Key Identification/Characterization Technique | Reference(s) |

| This compound | 13312-25-9 | HPLC, UPLC, LC-MS | C18 | 216, 250, 254 | LC-MS, NMR | veeprho.compharmaffiliates.comsynzeal.comcaymanchem.comnih.govgoogle.comasianpubs.org |

| Mycophenolic Acid (MPA) | 24280-93-1 | HPLC, UPLC | C18 | 250, 251, 254 | HPLC, LC-MS | humanjournals.comresearchgate.netmdpi.comresearchgate.netresearchgate.net |

| Mycophenolate Mofetil | 128794-94-5 | HPLC, UPLC, LC-MS | C18 | 216, 250, 251, 254 | LC-MS, NMR | nih.govhumanjournals.comtsijournals.comresearchgate.netasianpubs.orgjchps.com |

| Mycophenolate Mofetil EP Impurity C | 2286278-51-9 | HPLC | C18 | Not specified | Not specified | cleanchemlab.com |

Development of Forced Degradation Studies for Mycophenolic Acid Esters

Forced degradation studies are indispensable for understanding the intrinsic stability of pharmaceutical compounds and for the development of robust stability-indicating analytical methods thermofisher.comhumanjournals.comtsijournals.commdpi.comresearchgate.netresearchgate.netjchps.com. For mycophenolic acid esters, including those related to this compound, these studies involve subjecting the compound to various stress conditions designed to accelerate degradation and identify potential breakdown products.

Typical stress conditions employed include exposure to:

Acidic Hydrolysis: e.g., 0.1 M HCl humanjournals.comtsijournals.comresearchgate.netmdpi.comresearchgate.netjchps.com.

Alkaline Hydrolysis: e.g., 0.1 M NaOH humanjournals.comtsijournals.comresearchgate.netmdpi.comresearchgate.netjchps.com.

Oxidative Stress: e.g., hydrogen peroxide (H₂O₂) thermofisher.comresearchgate.nethumanjournals.comtsijournals.comresearchgate.netmdpi.comresearchgate.netresearchgate.netjchps.com.

Thermal Stress: Elevated temperatures thermofisher.comresearchgate.nethumanjournals.comtsijournals.comresearchgate.netmdpi.comresearchgate.netjchps.com.

Photolytic Stress: Exposure to light researchgate.nethumanjournals.comtsijournals.commdpi.comresearchgate.netjchps.com.

These studies reveal that mycophenolic acid esters are generally sensitive to alkaline and oxidative conditions humanjournals.com. A primary degradation pathway often observed is ester hydrolysis, which liberates Mycophenolic Acid (MPA) humanjournals.commdpi.comresearchgate.net. The data generated from these forced degradation experiments are critical for demonstrating the specificity and stability-indicating capability of analytical methods, ensuring they can accurately quantify the intact drug in the presence of its degradation products humanjournals.comtsijournals.comresearchgate.netmdpi.comresearchgate.netjchps.com.

Table 2: Summary of Forced Degradation Studies for Mycophenolic Acid Esters

| Stress Condition | Common Degradation Products | Typical Analytical Method | Key Observations | Reference(s) |

| Acidic Hydrolysis | Mycophenolic Acid (MPA) | HPLC, UPLC, LC-MS | Degradation observed, pathway dependent on pH. | humanjournals.commdpi.comresearchgate.net |

| Alkaline Hydrolysis | Mycophenolic Acid (MPA) | HPLC, UPLC, LC-MS | High sensitivity; ester hydrolysis is common. | humanjournals.commdpi.comresearchgate.net |

| Oxidative Stress | Various oxidation products | HPLC, UPLC, LC-MS | Significant degradation observed. | researchgate.nethumanjournals.commdpi.comresearchgate.net |

| Thermal Stress | Various degradants | HPLC, UPLC, LC-MS | Degradation occurs at elevated temperatures. | researchgate.nethumanjournals.commdpi.comresearchgate.net |

| Photolytic Stress | Various degradants | HPLC, UPLC, LC-MS | Degradation observed upon light exposure. | researchgate.nethumanjournals.commdpi.comresearchgate.net |

Quality Control Strategies for Mycophenolate Ester Production

Effective quality control (QC) strategies are paramount for the consistent production of high-quality Mycophenolate Mofetil and its related ester derivatives. These strategies rely heavily on validated analytical methods to monitor process-related impurities, such as this compound, and degradation products veeprho.comcaymanchem.comnih.govhumanjournals.comtsijournals.comresearchgate.netresearchgate.net.

HPLC and Ultra-Performance Liquid Chromatography (UPLC) are central to these QC efforts, enabling precise quantification of the API and the detection and measurement of impurities down to specified regulatory limits nih.govhumanjournals.comtsijournals.comasianpubs.orgmdpi.comjchps.comasianpubs.org. The development and validation of these analytical methods, adhering to guidelines such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensure their reliability, accuracy, and specificity veeprho.comcaymanchem.comnih.govhumanjournals.comtsijournals.comasianpubs.orgjchps.comasianpubs.org.

Reference standards, including those for known impurities like this compound, are essential for method validation, system suitability testing, and routine quality assessment veeprho.comcaymanchem.comgoogle.com. Establishing stringent specifications for impurity levels, including this compound, is a critical component of the QC strategy to guarantee that the API meets all regulatory requirements and is safe for its intended therapeutic applications veeprho.comcaymanchem.comgoogle.com.

Table 3: Illustrative Validation Parameters for Impurity Analysis (General for Mycophenolate Mofetil)

| Parameter | Typical Value/Range | ICH/USP Acceptance Criteria | Reference(s) |

| Linearity | R² > 0.995; Range varies (e.g., 0.1-25 µg/mL) | Correlation coefficient (r) ≥ 0.995; Linearity over specified range | mdpi.comresearchgate.netajpaonline.com |

| Limit of Detection (LOD) | e.g., 0.04 µg/mL | As per method requirements, typically low for impurity detection | mdpi.comresearchgate.net |

| Limit of Quantitation (LOQ) | e.g., 0.10 µg/mL | As per method requirements, typically low for impurity quantification | mdpi.comresearchgate.net |

| Accuracy | e.g., 98.4% - 101.6% | Typically within 80-120% or 90-110% of label claim, depending on level | mdpi.comresearchgate.netajpaonline.com |

| Precision (%RSD) | e.g., < 2.53% (intra-day); < 4.5% (inter-day) | Typically ≤ 2.0% for repeatability and intermediate precision | nih.govmdpi.comresearchgate.netjchps.com |

| Specificity | No interference from placebo, diluent, or degradants | Peaks for impurities are baseline separated from the main peak | nih.govjchps.com |

| Robustness | Method performance remains unaffected by minor changes | Within acceptable limits for system suitability parameters | tsijournals.comajpaonline.com |

Compound Name Table:

This compound: (E)-Ethyl 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate; CAS No. 13312-25-9. Also referred to as Mycophenolate Mofetil Ethyl Ester.

Mycophenolic Acid (MPA): 6-[4-hydroxy-6-methoxy-7-methyl-3-oxo-5-phthalanyl]-4-methyl-4-hexenoic acid; CAS No. 24280-93-1. The active metabolite of Mycophenolate Mofetil.

Mycophenolate Mofetil: 2-(4-morpholinyl)ethyl (E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate; CAS No. 128794-94-5. An immunosuppressant prodrug.

Mycophenolate Mofetil EP Impurity C: 2-(Morpholin-4-yl)ethyl (4Z)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate; CAS No. 2286278-51-9. A specific impurity related to Mycophenolate Mofetil.

Preclinical Pharmacological and Mechanistic Investigations of Mycophenolic Acid Esters

Biotransformation and Prodrug Activation Mechanisms

Mycophenolic acid esters, such as Ethyl Mycophenolate and the more extensively studied Mycophenolate Mofetil (MMF), are designed as prodrugs to improve the bioavailability of the active immunosuppressive agent, Mycophenolic Acid (MPA). pharmgkb.orgnih.gov A prodrug is an inactive or less active compound that is metabolized, or biotransformed, into its active form within the body. Following oral administration, these ester prodrugs undergo rapid and extensive metabolism to release the pharmacologically active MPA. nih.govfda.gov This conversion is a critical step for the therapeutic efficacy of the drug, as the parent ester, for instance MMF, is found in plasma at concentrations below the limit of quantitation shortly after administration, indicating a swift and complete hydrolysis to MPA. fda.gov The ethyl ester of mycophenolic acid is a known precursor used in the synthesis of other mycophenolate esters, such as MMF, through transesterification processes. google.com

The primary mechanism for the activation of mycophenolic acid ester prodrugs is enzymatic hydrolysis. dss.go.th This biochemical reaction involves the cleavage of the ester bond, releasing the active MPA and an alcohol moiety. In the case of Mycophenolate Mofetil, the ester is with N-(2-hydroxyethyl)morpholine. google.com For this compound, the corresponding alcohol released would be ethanol. This hydrolysis is so efficient that the bioavailability of MPA from MMF is approximately 94%. drugbank.com This process occurs presystemically, meaning it begins in the gastrointestinal tract and liver before the drug reaches systemic circulation. pharmgkb.org

The enzymatic hydrolysis of mycophenolic acid esters is primarily mediated by a class of enzymes known as carboxylesterases (CES). pharmgkb.orgdrugbank.com These enzymes are abundant in various tissues, including the intestine and liver, which are the main sites of the prodrug's biotransformation. drugbank.comtandfonline.com Specifically, human carboxylesterase 1 (CES1) and carboxylesterase 2 (CES2) have been identified as the key enzymes responsible for the rapid conversion of MMF to MPA. pharmgkb.orgdrugbank.com In vitro studies using human liver microsomes have characterized this hydrolytic activity. tandfonline.comnih.gov The process is efficient, with kinetic studies on MMF hydrolysis in pooled human liver microsomes showing high velocity. tandfonline.comnih.gov The essential role of these enzymes is confirmed by studies showing that CES inhibitors, such as bis-p-nitrophenylphosphate and diisopropylfluorophosphate, can significantly block the hydrolysis of MMF. tandfonline.comnih.gov This enzymatic action is a common pathway for many ester-based prodrugs, such as the antiviral oseltamivir, whose ethyl ester is also hydrolyzed by CES1 to its active carboxylate form. mdpi.com

| Enzyme Family | Specific Enzyme | Role | Location | Reference |

|---|---|---|---|---|

| Carboxylesterase (CES) | CES1, CES2 | Hydrolysis of ester prodrug (e.g., MMF) to active MPA | Intestine, Liver | pharmgkb.orgdrugbank.com |

| UDP-glucuronosyltransferase (UGT) | UGT1A9, UGT1A8 (primary); UGT1A1, UGT1A7, UGT1A10 (minor) | Glucuronidation of MPA to inactive MPAG | Liver, Intestine, Kidney | pharmgkb.org |

| Bacterial β-glucuronidase | Not specified | De-glucuronidation of MPAG back to MPA in the gut | Gastrointestinal Tract | pharmgkb.orgnih.gov |

Once the active MPA is formed, it undergoes further metabolism, primarily through glucuronidation, a Phase II metabolic process. pharmgkb.org The main enzyme responsible is UDP-glucuronosyltransferase, particularly the UGT1A9 isoform, which converts MPA into its major, pharmacologically inactive metabolite, mycophenolic acid 7-O-glucuronide (MPAG). pharmgkb.org

This inactive MPAG metabolite is excreted into the bile and subsequently released into the gastrointestinal tract. pharmgkb.orgnih.gov There, it is acted upon by β-glucuronidase enzymes produced by the gut flora. nih.gov This bacterial enzymatic activity deconjugates MPAG, hydrolyzing it back into the active MPA, which is then reabsorbed into the bloodstream. pharmgkb.orgsiemens-healthineers.com This entire process—whereby a drug's metabolite is excreted via the bile into the intestine and then reabsorbed as the active drug—is known as enterohepatic circulation. pharmgkb.orgjst.go.jplclark.edu This recirculation is clinically significant as it leads to a secondary peak in the plasma concentration of MPA, typically observed 6 to 12 hours after oral administration. pharmgkb.org

Enzymatic Hydrolysis of Mycophenolic Acid Esters to Mycophenolic Acid

Role of Carboxylesterases in Prodrug Conversion

Molecular Mechanisms of Immunomodulation by Mycophenolic Acid (Active Metabolite)

The immunosuppressive effects of MPA are a direct result of its interference with the metabolic pathways essential for lymphocyte proliferation. scielo.brwikipedia.org Unlike other cell types that can utilize salvage pathways for purine (B94841) synthesis, T- and B-lymphocytes are critically dependent on the de novo synthesis pathway to generate the guanosine (B1672433) nucleotides required for DNA and RNA synthesis. nih.govresearchgate.net By targeting this specific pathway, MPA exerts a potent and relatively selective cytostatic effect on the cells of the immune system. researchgate.nettmda.go.tz

The molecular target of Mycophenolic Acid is the enzyme inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH). scielo.brnih.gov MPA is a selective, uncompetitive, and reversible inhibitor of this enzyme. pharmgkb.orgtmda.go.tz IMPDH catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), which is the rate-limiting step in the de novo biosynthesis of guanine (B1146940) nucleotides, such as guanosine triphosphate (GTP). pharmgkb.orgdrugbank.comresearchgate.net By inhibiting IMPDH, MPA effectively depletes the intracellular pool of guanosine nucleotides. researchgate.netrndsystems.com This depletion halts the synthesis of DNA and RNA, thereby preventing the proliferation of lymphocytes at the S phase of the cell cycle and suppressing antibody formation by B-cells. pharmgkb.orgrndsystems.comnih.gov

The selectivity of MPA's immunosuppressive action is further enhanced by its differential effects on the two known isoforms of IMPDH: IMPDH1 and IMPDH2. researchgate.netaai.org

IMPDH1 is the constitutive isoform, expressed at relatively constant levels in most cell types. pharmgkb.orgresearchgate.net

IMPDH2 is the inducible isoform, which is significantly upregulated in activated, proliferating lymphocytes. pharmgkb.orgresearchgate.netaai.org

Research has demonstrated that MPA is a substantially more potent inhibitor of the IMPDH2 isoform than the IMPDH1 isoform. pharmgkb.orgresearchgate.netaai.org Some studies report that the inhibitory effect of MPA on IMPDH2 is up to five times stronger than on IMPDH1. researchgate.netaai.org This selective inhibition of the isoform predominant in activated lymphocytes is the primary reason for MPA's potent cytostatic effect on these cells, while having a much lesser impact on other cell types that rely on IMPDH1 and purine salvage pathways. pharmgkb.orgresearchgate.net This targeted mechanism underpins its efficacy as an immunosuppressant.

| Isoform | Expression | Sensitivity to MPA Inhibition | Significance | Reference |

|---|---|---|---|---|

| IMPDH1 | Constitutively expressed in most cell types | Lower | Less affected by MPA, allowing other cell types to function via purine salvage pathways. | pharmgkb.orgresearchgate.net |

| IMPDH2 | Upregulated in activated T- and B-lymphocytes | High (up to 5-fold greater than IMPDH1) | Primary target for MPA's immunosuppressive effect, leading to selective inhibition of lymphocyte proliferation. | pharmgkb.orgresearchgate.netaai.org |

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) Activity

Consequences on De Novo Purine Nucleotide Synthesis

The immunosuppressive effects of this compound are primarily attributed to its impact on the de novo synthesis of purine nucleotides. Mycophenolic acid, the active metabolite, specifically inhibits IMPDH, an enzyme that catalyzes the conversion of inosine monophosphate (IMP) to xanthine (B1682287) monophosphate (XMP). skintherapyletter.com This is a rate-limiting step in the synthesis of guanosine nucleotides. pharmgkb.orgdroracle.ai

Lymphocytes, especially T and B cells, are highly dependent on the de novo pathway for their purine supply, as they lack an efficient salvage pathway. nih.govnih.govgoogle.com By inhibiting IMPDH, MPA selectively depletes the intracellular pool of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP) in these immune cells. doi.org This depletion leads to a halt in DNA and RNA synthesis, thereby preventing the proliferation of activated lymphocytes. skintherapyletter.comcancer.gov The selectivity for the type II isoform of IMPDH, which is predominantly expressed in activated lymphocytes, further contributes to its lymphocyte-specific cytostatic effects. nih.govpharmgkb.org

Effects on Lymphocyte Proliferation and Differentiation In Vitro

The inhibitory effect of this compound on de novo purine synthesis directly translates to potent antiproliferative effects on lymphocytes in vitro. Studies have consistently demonstrated that MPA, the active form of this compound, inhibits the proliferation of both T and B lymphocytes in response to various stimuli. droracle.aicancer.govnih.gov This inhibition is a direct consequence of the depletion of guanosine nucleotides, which are essential for cell cycle progression from the G1 to the S phase. scispace.com

Beyond its antiproliferative effects, this compound also modulates lymphocyte differentiation. Research has shown that MPA can suppress the differentiation of B lymphocytes into plasma cells and memory cells, thereby inhibiting antibody production. nih.govscispace.com In the context of T helper (Th) cells, MPA has been found to inhibit both Th1 and Th2 responses. mdpi.com Furthermore, some studies suggest that MPA can induce apoptosis (programmed cell death) in activated T lymphocytes, further contributing to its immunosuppressive activity. nih.govpharmgkb.org The compound has also been shown to affect the differentiation and maturation of human monocyte-derived dendritic cells in vitro, which are crucial for initiating T-cell responses. nih.gov

Modulation of Cell Adhesion Molecules and Leukocyte Recruitment

This compound exerts its immunomodulatory effects not only by inhibiting lymphocyte proliferation but also by interfering with leukocyte recruitment to sites of inflammation. This is achieved through the modulation of cell adhesion molecules (CAMs). MPA has been shown to inhibit the glycosylation of lymphocyte and monocyte glycoproteins that are critical for their adhesion to endothelial cells. nih.govfda.govhemonc.org This interference with glycosylation is thought to be a result of the depletion of GTP, which is necessary for the synthesis of sugar nucleotides required for this process.

IMPDH-Independent Cellular Effects

While the primary mechanism of action of this compound is the inhibition of IMPDH, emerging evidence suggests that it may also exert cellular effects through IMPDH-independent pathways. Some studies have reported cellular responses to MPA that are not reversed by the addition of exogenous guanosine, indicating that these effects are not solely due to the depletion of guanosine nucleotides. scispace.comnih.gov

Preclinical Efficacy Studies in Animal Models

Evaluation in Experimental Models of Immune-Mediated Diseases

The immunosuppressive properties of mycophenolic acid esters have been evaluated in various animal models of immune-mediated diseases, demonstrating significant therapeutic potential. For instance, in a mouse model of inflammatory bowel disease, mycophenolate mofetil (MMF), a widely studied ester of MPA, was shown to ameliorate colitis by reducing pro-inflammatory cytokines and modulating the differentiation of Th1/Th2 cells. mdpi.com

Assessment of Anti-tumor Activities of Mycophenolic Acid Esters in Xenograft Models

The antiproliferative effects of mycophenolic acid esters extend beyond immune cells, leading to investigations into their potential as anti-tumor agents. In various xenograft models using human tumor cell lines, mycophenolate mofetil (MMF) has demonstrated significant anti-tumor activity. nih.govresearchgate.net

Treatment with MMF has been shown to inhibit the growth of a range of human tumor xenografts in athymic nude mice, including T-cell leukemia, pancreatic adenocarcinoma, non-small-cell lung adenocarcinoma, colon adenocarcinoma, and B-cell lymphoma. nih.gov In a murine experimental metastasis model, MMF treatment increased the survival time of animals injected with lymphoma cells. nih.gov

The anti-tumor effects of MMF are not solely attributed to the direct inhibition of tumor cell proliferation. Studies have also highlighted its anti-angiogenic properties. In a human glioblastoma xenograft model, MMF significantly inhibited tumor growth, which was associated with a marked reduction in microvessel density and pericyte coverage, indicating an inhibition of new blood vessel formation within the tumor. aacrjournals.org However, the in vivo anti-tumor effects can be variable, potentially due to factors like bioavailability. researchgate.net For example, while MMF showed significant inhibitory effects against several tumor types, it did not significantly inhibit the growth of human hepatic endothelioma or liver adenocarcinoma xenografts in one study. nih.gov In a study on patient-derived pancreatic ductal carcinoma xenografts, one tumor showed a significant response to MMF treatment, while another showed a partial response. mdpi.com

Based on a comprehensive search of scientific literature, there is no specific information available for a compound distinctly identified as "this compound" within the requested contexts of preclinical animal studies or in vitro drug-drug interaction studies.

The overwhelming body of research focuses on Mycophenolate Mofetil (MMF) , which is the 2-morpholinoethyl ester of Mycophenolic Acid (MPA). nih.govresearchgate.net While MMF is an ethyl ester derivative, the term "this compound" is not used in the available literature to describe a separate compound with its own distinct body of research for immunosuppressive potency or drug-drug interactions. hres.cahres.ca

Therefore, it is not possible to generate the requested article with scientifically accurate data tables and detailed findings that adhere strictly to the provided outline for a compound solely named "this compound." All relevant preclinical data pertains to Mycophenolate Mofetil.

Future Research Directions for Ethyl Mycophenolate and Mycophenolic Acid Esters

Exploration of Direct Biological Activities of Ethyl Mycophenolate

While the primary mechanism of action for MPA derivatives is understood to be the inhibition of IMPDH, leading to reduced purine (B94841) synthesis in lymphocytes, the specific biological activities of this compound itself, independent of its conversion to MPA, remain less characterized. Current literature suggests "few reports of the biological activity of this compound" toku-e.com. Future research should prioritize a comprehensive investigation into whether this compound possesses intrinsic biological effects that differ from or complement those of MPA. This could involve screening this compound against a broader panel of cellular targets, signaling pathways, or disease models. Understanding any direct cellular interactions or novel mechanisms of action could reveal distinct therapeutic applications or synergistic effects when combined with MPA or other agents. Such studies would involve in vitro assays to assess its impact on various cell types, including immune cells, cancer cells, and tissue-specific cells, to identify any unique pharmacological properties toku-e.com.

Design of Targeted Delivery Systems for Mycophenolic Acid Esters

Improving the specificity and efficacy of MPA-based therapies can be achieved through the development of advanced drug delivery systems. Research has already explored strategies for targeting MPA to specific tissues or cellular compartments, such as the mesenteric lymph nodes using triglyceride mimetic prodrugs or colon-targeted delivery via polymer conjugation nih.govnih.goveurekaselect.comresearchgate.net. For this compound and related esters, future research should focus on designing sophisticated delivery platforms. This could include:

Nanoparticle-based delivery: Encapsulating this compound within nanoparticles (e.g., liposomes, polymeric nanoparticles, micelles) could enhance its stability, control its release kinetics, and facilitate targeted delivery to inflamed tissues or specific immune cell populations, thereby minimizing systemic exposure and potential side effects nih.govnih.govresearchgate.net.

Prodrug conjugates: Developing novel prodrug strategies where this compound is conjugated to targeting moieties (e.g., antibodies, peptides) or incorporated into stimuli-responsive systems (e.g., pH-sensitive or enzyme-cleavable linkers) could enable site-specific release of the active compound. For instance, prodrugs designed for localized immunosuppression in cell transplantation have been synthesized, demonstrating potential for controlled release at target sites nih.govacs.org.

Lymphatic targeting: Further exploration of lipid-based prodrug strategies, similar to those investigated for MPA, could optimize the delivery of this compound to the lymphatic system for enhanced immunomodulation within lymph nodes nih.govnih.govresearchgate.netscdi-montpellier.fr.

Advanced Biocatalytic Strategies for Mycophenolic Acid Ester Synthesis

Enzymatic and microbial synthesis methods offer greener and potentially more efficient routes for producing MPA esters. Research has demonstrated the successful synthesis of MPA derivatives using biocatalysis, such as the lipase-catalyzed transesterification of this compound to produce 2-morpholinothis compound tandfonline.com. Future directions should expand on these approaches:

Enzyme engineering: Developing or engineering specific lipases or esterases with enhanced activity, selectivity, and stability for the synthesis of various this compound derivatives could improve yields and reduce reaction times.

Microbial fermentation: Investigating microbial strains or engineered metabolic pathways capable of producing this compound or its precursors could offer sustainable and scalable production methods.

Process optimization: Optimizing reaction conditions, including solvent systems, temperature, and enzyme loading, for biocatalytic transformations will be crucial for achieving high purity and yield of desired MPA ester products.

Comparative Pharmacological Profiling of Mycophenolic Acid Esters and Analogs

A thorough understanding of the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound in comparison to established MPA prodrugs like MMF and MPS is essential for evaluating its therapeutic potential. While MMF is extensively characterized, specific comparative data for this compound is less prevalent. Future research should include:

PK/PD studies: Conducting detailed comparative studies to evaluate absorption, distribution, metabolism, and excretion (ADME) profiles of this compound against MMF and MPS in preclinical models. This would involve analyzing plasma concentrations, tissue distribution, and metabolite profiles. For instance, MMF is rapidly converted to MPA by esterases, with MPA being extensively glucuronidated to inactive MPAG and active acyl glucuronide (AcMPAG) pharmgkb.orgdrugbank.comeur.nl. Understanding how this compound is metabolized and whether it offers advantages in terms of bioavailability or metabolite profile compared to MMF is critical.

Efficacy and potency comparisons: Assessing the immunosuppressive or antitumor efficacy of this compound in relevant in vitro and in vivo models and comparing its potency and therapeutic index against MPA, MMF, and other MPA analogs. Studies on MPA derivatives have shown varying degrees of potency and selectivity tandfonline.comacs.org.

Table 1: Comparative Pharmacokinetic Parameters of Mycophenolic Acid (MPA) and Mycophenolate Mofetil (MMF) in Healthy Volunteers

| Parameter | Mycophenolic Acid (MPA) | Mycophenolate Mofetil (MMF) | Reference |

| Oral Bioavailability | N/A | 80.7% - 94% | pharmgkb.orgdrugbank.com |

| Mean Elimination Half-life | 9 - 17 hours | 9 - 17 hours | pharmgkb.orgdrugbank.com |

| Plasma Protein Binding | Up to 97% albumin-bound | N/A | pharmgkb.org |

| Primary Metabolite | MPAG (inactive) | MPA (active) | pharmgkb.orgdrugbank.com |

| Major Excretion Route | Urine (as MPAG) | Urine (as MPAG) | drugbank.com |

Note: Direct PK data for this compound is limited in the reviewed literature, necessitating future comparative studies.

Integration of Computational Chemistry in Mycophenolic Acid Ester Design

Computational chemistry offers powerful tools for rational drug design, enabling the prediction of molecular properties, biological activity, and ADME profiles. Future research should leverage these techniques to accelerate the development of novel MPA esters:

Quantitative Structure-Activity Relationship (QSAR) studies: Developing QSAR models for MPA esters can help identify key structural features that correlate with improved IMPDH inhibition, enhanced cell permeability, or favorable metabolic stability.

Molecular docking and simulation: Employing molecular docking simulations to predict the binding affinity of novel this compound derivatives to IMPDH and other potential targets can guide the design of more potent and selective inhibitors. Molecular dynamics simulations can further elucidate binding mechanisms and conformational changes.

In silico ADMET prediction: Utilizing computational tools to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed MPA esters can help prioritize candidates with favorable drug-like characteristics early in the development process, reducing the need for extensive experimental screening.

By pursuing these research directions, the therapeutic potential of this compound and other mycophenolic acid esters can be more fully realized, potentially leading to the development of next-generation immunosuppressive agents with improved efficacy, safety, and targeted delivery capabilities.

Compound List:

Mycophenolic Acid (MPA)

this compound

Mycophenolate Mofetil (MMF)

Mycophenolate Sodium (MPS)

Inosine-5′-monophosphate dehydrogenase (IMPDH)

Mycophenolic acid phenyl glucuronide (MPAG)

Mycophenolic acid acyl glucuronide (AcMPAG)

Mycophenolic acid glucoside

6-O-des-methyl-MPA (DM-MPA)

2-morpholinothis compound

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying Ethyl Mycophenolate in mycophenolate mofetil (MMF) formulations?

- Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for identifying this compound impurities. These methods require calibration with certified reference materials to ensure accuracy. Validation parameters (e.g., limit of detection, linearity, precision) must adhere to ICH Q2(R1) guidelines .

- Experimental Design : Include control samples (pure MMF) and spiked samples with known this compound concentrations. Use gradient elution to separate structurally similar compounds.

Q. How does this compound form as a byproduct during MMF synthesis?

- Mechanistic Insight : this compound arises from incomplete esterification or hydrolysis during MMF production. Its formation is influenced by reaction conditions (e.g., temperature, solvent purity, catalyst efficiency). Researchers should replicate synthesis protocols under controlled conditions to isolate and characterize intermediates .

- Data Analysis : Monitor reaction progress using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to track esterification efficiency.

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported immunosuppressive activity of this compound compared to MMF?

- Hypothesis Testing : Conduct comparative in vitro assays (e.g., lymphocyte proliferation inhibition) using purified this compound and MMF. Control for variables like cell line specificity, serum concentration, and metabolite stability.

- Data Reconciliation : Apply meta-analysis to published studies, focusing on methodological differences (e.g., assay sensitivity, impurity thresholds). Use statistical tools (e.g., ANOVA) to identify significant variables .

Q. How can researchers design pharmacokinetic studies to assess the biological impact of this compound impurities?

- Study Design : Use animal models (e.g., rodents) administered with MMF formulations containing varying this compound levels. Measure plasma concentrations of both compounds via LC-MS/MS at timed intervals.

- Statistical Approach : Employ non-compartmental analysis (NCA) to calculate AUC, Cmax, and half-life. Compare results against purity thresholds established by regulatory guidelines .

Q. What molecular mechanisms underlie the potential toxicity of this compound in non-target tissues?

- Methodology : Perform transcriptomic profiling (RNA-seq) on human renal or hepatic cell lines exposed to this compound. Validate findings with qPCR and Western blotting for pathways like oxidative stress or apoptosis.

- Contradiction Analysis : Cross-reference results with existing toxicogenomic databases (e.g., Comparative Toxicogenomics Database) to identify novel or conflicting pathways .

Methodological Frameworks

Q. How should researchers structure a scoping review to map evidence gaps on this compound’s role in transplant therapeutics?

- Framework : Follow Arksey & O’Malley’s five-stage scoping review methodology: (1) Define research questions, (2) Identify relevant studies (PubMed, Embase, patents), (3) Select studies using PRISMA-ScR criteria, (4) Chart data (e.g., study type, impurity levels, outcomes), (5) Synthesize findings and consult stakeholders (e.g., pharmacologists) .

- Output : Create a evidence matrix highlighting understudied areas (e.g., long-term impurity effects in pediatric populations).

Q. What validation criteria are critical for ensuring reproducibility in this compound bioactivity assays?

- Quality Controls :

- Use ≥3 biological replicates per experiment.

- Include internal standards (e.g., deuterated MMF) in LC-MS/MS runs.

- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing raw datasets .

Data Presentation and Publication Guidelines

Q. How should researchers present complex impurity profiling data in compliance with journal standards?

- Tables : Structure tables to include retention time, m/z ratios, and relative abundance of this compound vs. MMF. Use horizontal lines only and avoid vertical dividers (per Mycologia guidelines). Place large raw datasets in supplementary materials .

- Figures : For chromatograms, label peaks clearly and provide insets for co-eluted compounds. Ensure resolution ≥300 dpi for publication .

Ethical and Regulatory Considerations

Q. What ethical frameworks apply to preclinical studies investigating this compound toxicity?

- Guidance : Follow ARRIVE 2.0 guidelines for animal studies, including justification of sample sizes and humane endpoints. For human cell lines, document provenance and obtain ethics approval for commercial sources (e.g., ATCC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.